molecular formula C18H16 B155585 1,6-Diphenyl-1,3,5-hexatriene CAS No. 1720-32-7

1,6-Diphenyl-1,3,5-hexatriene

Cat. No. B155585
CAS RN: 1720-32-7
M. Wt: 232.3 g/mol
InChI Key: BOBLSBAZCVBABY-UHFFFAOYSA-N
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Description

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a small, non-polar, photochemically stable chromophore . It is almost non-fluorescent in water, but exhibits a strong increase in fluorescence after intercalation into membranes . It can be used as a probe for viscosity, polarity, and lipid order . It localizes to the hydrocarbon regions in lipid mono- and bilayers .


Molecular Structure Analysis

DPH has a molecular formula of C18H16 . Its average mass is 232.320 Da and its monoisotopic mass is 232.125198 Da . The structure of DPH can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

DPH has a density of 1.0±0.1 g/cm3, a boiling point of 407.2±15.0 °C at 760 mmHg, and a flash point of 221.0±11.1 °C . It has a molar refractivity of 82.3±0.3 cm3 and a molar volume of 225.9±3.0 cm3 .

Scientific Research Applications

Membrane Fluidity Assessment

1,6-Diphenyl-1,3,5-hexatriene (DPH) is commonly used as a fluorescent probe to assess the fluidity of membranes. The membrane fluidity is inversely proportional to the fluorescence characteristic of DPH; higher anisotropy indicates lower membrane fluidity .

Viscosity, Polarity, and Lipid Order Probing

DPH exhibits a significant increase in fluorescence upon intercalation into membranes. This property makes it a valuable probe for studying viscosity, polarity, and lipid order within biological systems .

Safety and Hazards

When handling DPH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene
Source PubChem
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InChI

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BOBLSBAZCVBABY-WPWUJOAOSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Source PubChem
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DSSTOX Substance ID

DTXSID401336583
Record name [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene
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Molecular Weight

232.3 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Diphenylhexatriene
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Product Name

1,6-Diphenyl-1,3,5-hexatriene

CAS RN

1720-32-7, 17329-15-6
Record name Diphenylhexatriene
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Record name 1,6-Diphenyl-1,3,5-hexatriene, all-trans-
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Record name Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis-
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Record name [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene
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Record name 1,6-diphenylhexa-1,3,5-triene
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Record name 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DPH interact with biological membranes?

A1: DPH exhibits a strong affinity for the hydrophobic core of lipid bilayers. Due to its lipophilic nature, it readily partitions into the membrane, aligning itself parallel to the acyl chains of phospholipids. [, , ]

Q2: What information can DPH fluorescence reveal about membrane properties?

A2: DPH fluorescence is highly sensitive to the surrounding microenvironment. Its fluorescence intensity and anisotropy (polarization) are commonly used to assess membrane fluidity, lipid order, and phase transitions. [, , , ]

Q3: Can DPH be used to study specific membrane domains or interactions?

A3: While DPH preferentially partitions into the hydrophobic core, its fluorescence can be influenced by interactions with other membrane components like cholesterol or proteins. Additionally, derivatives like TMA-DPH with charged headgroups can probe membrane-water interfaces. [, , ]

Q4: What is the molecular formula and weight of DPH?

A4: DPH has a molecular formula of C18H16 and a molecular weight of 232.32 g/mol.

Q5: What are the characteristic absorption and emission wavelengths of DPH?

A5: DPH typically exhibits an absorption maximum around 355 nm and an emission maximum around 430 nm. [, ]

Q6: Is DPH compatible with different lipid compositions?

A7: DPH has been successfully incorporated into a wide range of lipid bilayers, including those composed of phosphatidylcholine, sphingomyelin, and various other phospholipids. [, , ]

Q7: How does temperature affect DPH fluorescence in membranes?

A8: Temperature significantly impacts DPH fluorescence anisotropy. As temperature increases, membrane fluidity increases, leading to a decrease in DPH anisotropy. [, ]

Q8: Can DPH be used to study phase transitions in lipid membranes?

A9: Yes, DPH anisotropy exhibits characteristic changes at lipid phase transition temperatures, making it a valuable tool for studying these transitions. [, , ]

Q9: Does DPH possess any catalytic properties?

A9: DPH is not known to possess any inherent catalytic properties. Its primary use is as a fluorescent probe.

Q10: Have computational methods been used to study DPH?

A11: Yes, computational studies have been conducted to investigate the conformational dynamics of DPH, its excited state properties, and its interactions with lipid bilayers. [, , ]

Q11: How do structural modifications to DPH affect its properties?

A12: Modifications to the DPH structure, such as the addition of charged groups or alterations in the phenyl ring substituents, can significantly impact its membrane localization, fluorescence properties, and interactions with other molecules. [, , ]

Q12: How stable is DPH in solution?

A13: DPH can be susceptible to photobleaching and oxidation. It is generally recommended to store DPH solutions in the dark and under inert conditions to minimize degradation. [, ]

Q13: What are the common methods for quantifying DPH in samples?

A14: Spectroscopic techniques, primarily fluorescence spectroscopy, are widely used for both qualitative and quantitative analysis of DPH. [, ]

Q14: What is the environmental impact of DPH?

A15: While DPH is not widely considered a major environmental pollutant, responsible waste disposal practices are crucial to minimize potential ecological risks. []

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